2,4-Dodecadienamide, N-(2-methylpropyl)-, (2E,4E)-
Overview
Description
Dodeca-2E,4E-dienoic acid isobutylamide is a naturally occurring alkamide derived from the plant Echinacea purpurea. It is known for its various biological activities, including anti-inflammatory, immunomodulatory, and anti-diabetic effects . The compound has a molecular formula of C16H29NO and a molecular weight of 251.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodeca-2E,4E-dienoic acid isobutylamide typically involves the reaction of dodeca-2E,4E-dienoic acid with isobutylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of dodeca-2E,4E-dienoic acid isobutylamide may involve the extraction of the compound from Echinacea purpurea, followed by purification processes such as chromatography. The compound can also be synthesized chemically in large-scale reactors under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dodeca-2E,4E-dienoic acid isobutylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bonds into single bonds.
Substitution: The amide group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of dodeca-2E,4E-dienoic acid isobutylamide, such as oxides, reduced alkanes, and substituted amides .
Scientific Research Applications
Dodeca-2E,4E-dienoic acid isobutylamide has a wide range of scientific research applications:
Mechanism of Action
Dodeca-2E,4E-dienoic acid isobutylamide exerts its effects through various molecular targets and pathways:
Insulin Signaling Pathway: The compound enhances glucose uptake in adipocytes by activating the Akt signaling pathway, leading to increased translocation of glucose transporter 4 to the cell membrane.
Immunomodulation: It modulates the production of cytokines such as interleukin-2, thereby influencing immune responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other alkamides such as spilanthol, pellitorine, and sanshool, which are also derived from plants and exhibit similar biological activities .
Uniqueness
Dodeca-2E,4E-dienoic acid isobutylamide is unique due to its specific structure, which includes an isobutyl headgroup and a dodecadienamide backbone. This structure contributes to its distinct biological activities, such as its potent anti-diabetic effects through the activation of the insulin signaling pathway .
Properties
IUPAC Name |
(2E,4E)-N-(2-methylpropyl)dodeca-2,4-dienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h10-13,15H,4-9,14H2,1-3H3,(H,17,18)/b11-10+,13-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRMJCAPNGJKEM-AQASXUMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC=CC(=O)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C=C/C(=O)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346924 | |
Record name | (2E,4E)-Dodecatetraenoic acid isobutylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24738-51-0 | |
Record name | Dodecatetraenoic acid isobutylamide, (2E,4E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024738510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E,4E)-Dodecatetraenoic acid isobutylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DODECATETRAENOIC ACID ISOBUTYLAMIDE, (2E,4E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F4WO3BVS9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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